![molecular formula C13H14N2O2 B2760746 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde CAS No. 956183-42-9](/img/structure/B2760746.png)
4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde is an organic compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . This compound is characterized by the presence of a methoxy group, a pyrazole ring, and a benzaldehyde moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 4-methyl-1H-pyrazole in the presence of a suitable base and solvent . The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
Oxidation: 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid
Reduction: 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl alcohol
Scientific Research Applications
4-Methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the pyrazole ring, making it less versatile in certain synthetic applications.
4-Methyl-1H-pyrazole: Lacks the benzaldehyde moiety, limiting its use in aldehyde-specific reactions.
4-Methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid: An oxidized form of the compound with different chemical properties and applications.
Properties
IUPAC Name |
4-methoxy-3-[(4-methylpyrazol-1-yl)methyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10-6-14-15(7-10)8-12-5-11(9-16)3-4-13(12)17-2/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHMEHTYRMBOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=C(C=CC(=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

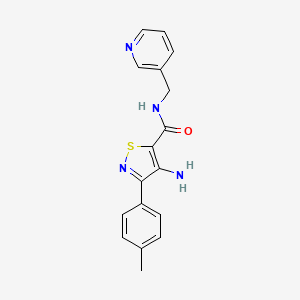
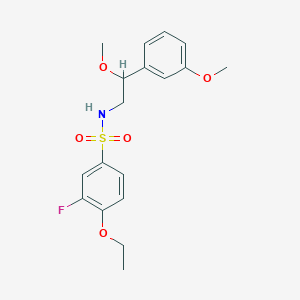
![3-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2760667.png)
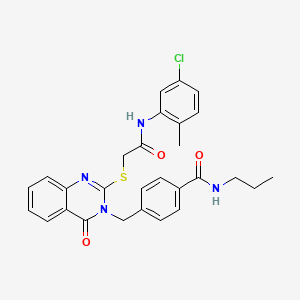
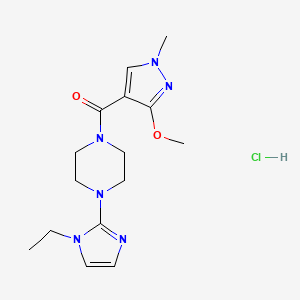

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2760673.png)
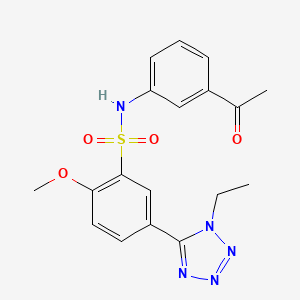
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2760680.png)


![4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2760684.png)

